molecular formula C21H20O10 B13974369 1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone CAS No. 58316-48-6

1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone

Cat. No.: B13974369
CAS No.: 58316-48-6
M. Wt: 432.4 g/mol
InChI Key: OQALYYVWRAPBOC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone involves several steps. One common method includes the condensation of 3-acetyl-2,4,6-trihydroxyisobutyrophenone with formaldehyde . The reaction typically occurs in the presence of a catalyst such as aluminum chloride, under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone undergoes various chemical reactions, including:

Scientific Research Applications

1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s structure allows it to scavenge free radicals, thereby exerting antioxidant effects and protecting cells from oxidative damage .

Comparison with Similar Compounds

1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone can be compared to other similar compounds, such as:

Properties

CAS No.

58316-48-6

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

1-[3-acetyl-5-[(3,5-diacetyl-2,4,6-trihydroxyphenyl)methyl]-2,4,6-trihydroxyphenyl]ethanone

InChI

InChI=1S/C21H20O10/c1-6(22)12-16(26)10(17(27)13(7(2)23)20(12)30)5-11-18(28)14(8(3)24)21(31)15(9(4)25)19(11)29/h26-31H,5H2,1-4H3

InChI Key

OQALYYVWRAPBOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C)O)C(=O)C)O)O)C(=O)C)O

Origin of Product

United States

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